molecular formula C13H16O3 B14224714 8-Ethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid CAS No. 827022-88-8

8-Ethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

Cat. No.: B14224714
CAS No.: 827022-88-8
M. Wt: 220.26 g/mol
InChI Key: FZCBJLIGJSVNQC-UHFFFAOYSA-N
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Description

8-Ethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is an organic compound belonging to the class of naphthalene derivatives It is characterized by the presence of an ethoxy group at the 8th position and a carboxylic acid group at the 2nd position on the tetrahydronaphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Ethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with naphthalene or a naphthalene derivative.

    Ethoxylation: Introduction of the ethoxy group at the 8th position can be achieved through an ethoxylation reaction using ethyl alcohol and a suitable catalyst.

    Hydrogenation: The naphthalene ring is then hydrogenated to form the tetrahydronaphthalene structure.

    Carboxylation: Finally, the carboxylic acid group is introduced at the 2nd position through a carboxylation reaction using carbon dioxide and a base.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. Catalysts such as palladium on carbon (Pd/C) may be used for hydrogenation, and high-pressure reactors may be employed for carboxylation.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of 8-ethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxaldehyde or this compound.

    Reduction: Formation of 8-ethoxy-1,2,3,4-tetrahydronaphthalene-2-methanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

8-Ethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of various derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for the development of new pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 8-Ethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid depends on its specific application:

    Biological Activity: The compound may interact with cellular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.

    Chemical Reactions: In chemical synthesis, it acts as a versatile intermediate, participating in various reactions to form desired products.

Comparison with Similar Compounds

    8-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid: Similar structure but with a methoxy group instead of an ethoxy group.

    1,2,3,4-Tetrahydronaphthalene-2-carboxylic acid: Lacks the ethoxy group, making it less versatile in certain reactions.

    5,6,7,8-Tetrahydro-2-naphthoic acid: Different substitution pattern on the naphthalene ring.

Uniqueness: 8-Ethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is unique due to the presence of both an ethoxy group and a carboxylic acid group on the tetrahydronaphthalene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

827022-88-8

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

8-ethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

InChI

InChI=1S/C13H16O3/c1-2-16-12-5-3-4-9-6-7-10(13(14)15)8-11(9)12/h3-5,10H,2,6-8H2,1H3,(H,14,15)

InChI Key

FZCBJLIGJSVNQC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC2=C1CC(CC2)C(=O)O

Origin of Product

United States

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